molecular formula C5H3ClN2O B152826 Pyrimidine-5-carbonyl chloride CAS No. 40929-48-4

Pyrimidine-5-carbonyl chloride

Cat. No. B152826
CAS RN: 40929-48-4
M. Wt: 142.54 g/mol
InChI Key: NFKXXURQUMEXDJ-UHFFFAOYSA-N
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Description

Synthesis and Structural Characterization

The synthesis of pyrimidine derivatives is a topic of significant interest due to their biological activity and potential pharmaceutical applications. One study describes the synthesis of novel 5-(2-haloethyl)pyrimidine derivatives, which were characterized using various spectroscopic techniques and elemental analysis. The introduction of iodine and chlorine atoms was achieved through reactions with hydroiodic acid and phosphoryl chloride, respectively .

Three-Component, One-Pot Synthesis

A three-component, one-pot synthesis method was reported for creating a library of 2,4,5-substituted pyrimidines. This method involved the use of chromone as a 1,3-diketone equivalent, which was condensed with amidine, followed by a Suzuki coupling reaction. The synthesized compounds were screened for antitumor activities against human hepatocellular carcinoma cells, with some showing significant inhibitory effects .

Suzuki Cross-Coupling Reactions

Suzuki cross-coupling reactions have been utilized to synthesize new heteroarylpyrimidine derivatives. This process involved lithium-halogen exchange reactions followed by reaction with triisopropylborate. The resulting compounds were further reacted with heteroaryl halides to yield various heteroarylpyrimidines .

Carbon-Carbon Bond Cleavage Reaction

A novel carbon-carbon bond cleavage reaction was developed to synthesize multisubstituted pyrazolo[1,5-a]pyrimidines. This base-induced reaction provided an efficient pathway to these derivatives, which could have potential applications in medicinal chemistry .

Solvent-Free Synthesis of Pyrimido[4,5-d]pyrimidines

A solvent-free synthesis method was reported for pyrimido[4,5-d]pyrimidine derivatives using a multicomponent reaction catalyzed by triethyl benzyl ammonium chloride. This environmentally friendly approach yielded pure products that were characterized by IR and NMR spectroscopy .

Synthesis of Triazolo[4,3-a]-pyrimidine Derivatives

A series of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized through a one-pot reaction. The structures of these novel compounds were confirmed by various spectroscopic methods, and the synthesis process was noted for its simplicity and efficiency .

Hydrogen and Chalcogen Bonds in Pyrimidine-5-carbonitrile Derivatives

Two pyrimidine-5-carbonitrile derivatives were synthesized and characterized, with their molecular structures elucidated by X-ray diffraction. The study provided a quantitative analysis of hydrogen and chalcogen bonds, which are crucial for the bioactive properties of these compounds as potential dihydrofolate reductase inhibitors .

Cyclodehydration of 5-[(Carboxymethyl)amino]pyrimidines

The cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines was investigated, leading to the synthesis of novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. The study included a complete structural characterization and chemical reactivity studies, providing insights into the reactivity of these unique structures .

Cobalt Chloride Complexes in Ethylene Polymerization

A series of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides were synthesized and characterized. These complexes exhibited high activity in ethylene polymerization, producing highly linear polyethylene with low molecular weights. The study explored the influence of these cobalt complexes on the catalytic behavior and properties of the resulting polyethylene .

Ruthenium(II) Carbonyl Chloride Complexes

Two ruthenium(II) carbonyl chloride complexes with pyridine-2,6-diimine were synthesized and characterized. The structure of one complex was determined by X-ray crystallography, showing a distorted octahedral geometry around the ruthenium center. These complexes were active in the transfer hydrogenation of acetophenone, demonstrating their potential as catalysts in hydrogen transfer reactions .

Scientific Research Applications

Synthesis Applications

  • Pyrimidine-5-carbonyl chloride plays a role in the synthesis of various compounds. For example, it is used in the synthesis of pyrido[2,3-d]pyrimidines through a two-step procedure involving amides and tetrazolo[1,5-a]pyridine-8-carbonyl chloride, which undergoes an intramolecular aza-Wittig reaction (Chan & Faul, 2006).
  • It is also involved in synthesizing antitumor compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its importance in medicinal chemistry (Grivsky et al., 1980).

Chemical Properties and Derivatives

  • Pyrimidine-5-carbonyl chloride is used in developing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, showcasing its versatility in creating a range of chemical structures (Komkov et al., 2021).
  • In another study, bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, starting from 2-chloropyrimidine, demonstrating its use in producing compounds with biological activities like antioxidant properties (Rani et al., 2012).

Biological and Medicinal Research

  • Pyrimidine-5-carbonyl chloride derivatives have been studied for their cytotoxic properties against various cell lines, highlighting their potential in cancer research and therapy (Stolarczyk et al., 2021).
  • Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds synthesized from pyrimidine-5-carbonyl chloride derivatives have been explored for their potential applications in medicine and pharmaceuticals (Bakhite et al., 2005).

Other Relevant Research

  • The role of pyrimidine-5-carbonyl chloride in synthesizing pyrazole- and pyrimidine-based derivatives for potential AIDS chemotherapy highlights its significance in developing treatments for infectious diseases (Ajani et al., 2019).
  • Research into the C-C bond formation at the C-5 position of dimethyluracil derivatives using pyrimidine-5-carbonyl chloride derivatives showcases its utility in nucleoside analog synthesis, which is crucial for antitumor or antiviral drug development (Youn, 2004).

Future Directions

Pyrimidines, including Pyrimidine-5-carbonyl chloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research directions may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

pyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKXXURQUMEXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578777
Record name Pyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-5-carbonyl chloride

CAS RN

40929-48-4
Record name Pyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carbonyl chloride
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Synthesis routes and methods I

Procedure details

The titled compound was prepared according to the procedure of Method D using 3,4-difluoro-N′-hydroxybenzimidamide (Tyger) and pyrimidine-5-carbonyl chloride. The pyrimidine-5-carbonyl chloride was prepared by the reaction of pyrimidine-5-carboxylic acid (Maybridge, 138 mg, 1.0 mmol) with oxalyl chloride (Aldrich, 2 M, in CH2Cl2, 1.0 mL, 2.0 mmol) and a drop of dimethylformamide at room temperature over 1 hour with subsequent removal of volatiles under reduced pressure. 1H NMR (300 MHz, DMSO-d6) δ 7.72 (dt, J=10.5, 8.5 Hz, 1 H), 7.94-8.05 (m, 1 H), 8.11 (ddd, J=10.9, 7.7, 2.0 Hz, 1 H), 8.12 (none, 1H), 9.51 (s, 1 H), 9.54 (s, 2 H) ppm; MS (DCI/NH3) m/z 261 (M+H)+.
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Synthesis routes and methods II

Procedure details

(±)-trans-2-Methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was made following general procedure A, substituting pyrimidine-5-carbonyl chloride for 4-trifluoromethyl-benzoyl chloride. Pyrimidine-5-carbonyl chloride was prepared by reaction of pyrimidine-5-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride. The crude 2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)ethyl-amide was isolated as a mixture of cis and trans isomers. Purification by silica gel chromatography (2% methanol/methylene chloride) yielded (±)-trans-2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide (44%). 1H-NMR (CDCl3) δ: 1.02-1.18 (m, 6H), 1.65-1.75 (m, 1H), 2.50-2.60 (m, 1H), 3.60-3.70 (m, 1H), 3.80 (q, 2H), 4.98-5.10 (m, 1H), 6.40 (d, 1H), 6.70 (d, 1H), 6.90-7.00 (m, 2H), 7.20 (d, 2H), 7.50 (d, 2H), 8.85 (s, 2H), 9.15 (s, 1H). MS m/z: 435/437 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Gaare, T Repstad, T Benneche… - Acta chemica …, 1993 - actachemscand.org
… pyrimidine-5-carbonyl chloride 1, we expected that l-methyl-2-trimethylsilylimidazole (ll)'7 would also react easily with the pyrimidine-5-carbonyl chloride … pyrimidine-5-carbonyl chloride …
Number of citations: 29 actachemscand.org
L Yu-Xiu, C Ming-Bo, Z Qi-Qi… - Journal of Chemical …, 2007 - journals.sagepub.com
… 7.1 mmol) was added thionyl chloride (12 ml) and refluxed for 1 h, then the excess thionyl chloride was distilled off to give 2-(methylthio)pyrimidine-5-carbonyl chloride. The chloride was …
Number of citations: 1 journals.sagepub.com
J Arukwe, K Undheim - Acta chemica scandinavica …, 1991 - actachemscand.org
… introduction of hydroxyalkylfuranoyl substituents into the pyrimidine 5-position using palladium-mediated coupling reactions between stannylfurans and a pyrimidine-5-carbonyl chloride…
Number of citations: 14 actachemscand.org
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
We investigated the structure−activity relationship studies of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), an inhibitor of transcription …
Number of citations: 95 pubs.acs.org
T Ryckmans, AA Aubdool, JV Bodkin, P Cox… - Bioorganic & medicinal …, 2011 - Elsevier
… The central core of 4 is a parallel chemistry-enabled template, as the commercially available 2,4-dichloro-pyrimidine-5-carbonyl chloride 5 is amenable to sequential functionalisation …
Number of citations: 48 www.sciencedirect.com
JI Matsumoto, S Mishio, S Minami - Journal of Heterocyclic …, 1979 - Wiley Online Library
… The nitrile (9) proved to be identical with an authentic sample which was unequivocally prepared by treatment of 4-ethylamino-2-(l-pyrrolidinyl)pyrimidine-5-carbonyl chloride (10) with …
Number of citations: 9 onlinelibrary.wiley.com
B Purushothaman, P Arumugam, G Kulsi… - European Journal of …, 2018 - Elsevier
… acid, (iv) or (vii) were activated using oxalylchloride to afford pyrimidine acid chlorides such as 4-(3,4-dimethoxyphenyl)-2-(trifluoromethyl or methylthio)pyrimidine-5-carbonyl chloride. …
Number of citations: 21 www.sciencedirect.com
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
Found in biomolecules, pharmaceuticals, and agrochemicals, amide-containing molecules are ubiquitous in nature, and their derivatization represents a significant methodological goal …
Number of citations: 13 www.cell.com
PC Chua, JY Nagasawa, F Pierre, MK Schwaebe… - Tetrahedron …, 2008 - Elsevier
… Alternatively, 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride reacted smoothly with ethyl 2-(benzothiazol-2-yl)acetate to give the desired product in 77% yield (Table 2, entry 3). …
Number of citations: 8 www.sciencedirect.com
VJ Alli, P Yadav, V Suresh, SS Jadav - ACS omega, 2023 - ACS Publications
… The substituted 8N-pyridopyrimidine (VII) scaffold can be made by a method in which 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride (13) is reacted with Grignard reagent or aryl …
Number of citations: 1 pubs.acs.org

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